2,4-Dimethyl-3-hexanol

説明

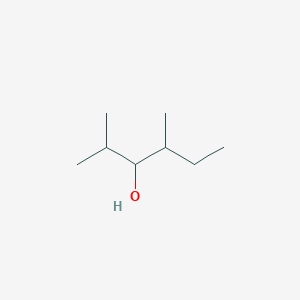

Structure

3D Structure

特性

IUPAC Name |

2,4-dimethylhexan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-5-7(4)8(9)6(2)3/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRQJBCLZKHOGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880705 | |

| Record name | 3-hexanol, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13432-25-2 | |

| Record name | 2,4-Dimethyl-3-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13432-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylhexan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013432252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethyl-3-hexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hexanol, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylhexan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of 2,4-Dimethyl-3-hexanol and their Notations

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-3-hexanol is a secondary alcohol with the chemical formula C8H18O. The presence of three chiral centers at positions 2, 3, and 4 of the hexane chain gives rise to a total of 2^3 = 8 possible stereoisomers. These stereoisomers exist as four pairs of enantiomers. The subtle differences in the three-dimensional arrangement of atoms among these stereoisomers can lead to significant variations in their biological activity, toxicity, and pharmacokinetic profiles. Therefore, the ability to synthesize, separate, and characterize each individual stereisoomer is of paramount importance in fields such as drug discovery and development.

This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their systematic notations. While specific experimental data for each of the eight stereoisomers is not extensively available in the public domain, this guide outlines established methodologies for their synthesis and separation based on general principles of stereoselective chemistry.

Stereoisomers and Their Notations

The eight stereoisomers of this compound are designated by the Cahn-Ingold-Prelog (CIP) priority rules, which assign an (R) or (S) configuration to each of the three chiral centers (C2, C3, and C4). The complete list of stereoisomers is as follows:

-

(2R, 3R, 4R)-2,4-dimethyl-3-hexanol

-

(2S, 3S, 4S)-2,4-dimethyl-3-hexanol

-

(2R, 3R, 4S)-2,4-dimethyl-3-hexanol

-

(2S, 3S, 4R)-2,4-dimethyl-3-hexanol

-

(2R, 3S, 4R)-2,4-dimethyl-3-hexanol

-

(2S, 3R, 4S)-2,4-dimethyl-3-hexanol

-

(2R, 3S, 4S)-2,4-dimethyl-3-hexanol

-

(2S, 3R, 4R)-2,4-dimethyl-3-hexanol

These stereoisomers can be grouped into four pairs of enantiomers (mirror images) and multiple sets of diastereomers (stereoisomers that are not mirror images).

Data Presentation

| Property | Value | Reference |

| Molecular Formula | C8H18O | |

| Molecular Weight | 130.23 g/mol | |

| Boiling Point | 163.5 °C at 760 mmHg | [1] |

| Density | 0.817 g/cm³ | [1] |

| Refractive Index | 1.422 | [1] |

| CAS Number | 13432-25-2 (for the mixture of isomers) | [2] |

Note: The lack of specific data for each stereoisomer highlights a significant knowledge gap and an opportunity for further research in this area.

Experimental Protocols

Detailed experimental protocols for the synthesis and separation of all eight individual stereoisomers of this compound are not explicitly described in the literature. However, based on established principles of organic synthesis and chromatography, the following methodologies can be proposed.

Stereoselective Synthesis

The synthesis of specific stereoisomers of this compound can be approached through two main strategies:

-

Stereoselective Reduction of 2,4-Dimethyl-3-hexanone: The precursor ketone, 2,4-dimethyl-3-hexanone, can be reduced to the corresponding alcohol. By employing chiral reducing agents or catalysts, it is possible to control the stereochemistry at the newly formed chiral center (C3).

-

Protocol for Diastereoselective Reduction (Hypothetical):

-

Substrate Preparation: Synthesize 2,4-dimethyl-3-hexanone via the Grignard reaction between isobutyraldehyde and a sec-butylmagnesium halide, followed by oxidation of the resulting alcohol mixture.[3]

-

Chiral Reduction: To a solution of 2,4-dimethyl-3-hexanone in an appropriate solvent (e.g., THF, ethanol), add a chiral reducing agent such as a CBS reagent (Corey-Bakshi-Shibata catalyst) or a chiral borane. The choice of the (R)- or (S)-catalyst will determine the stereochemistry at C3.

-

Work-up: After the reaction is complete, quench the reaction with a suitable reagent (e.g., water, dilute acid). Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

-

Purification and Analysis: Purify the resulting diastereomeric mixture of alcohols using column chromatography. The diastereomeric ratio can be determined by techniques like NMR spectroscopy or chiral gas chromatography.

-

-

-

Diastereoselective Grignard Reaction: The carbon skeleton can be constructed via a Grignard reaction where one of the reactants is already chiral. For example, reacting a chiral Grignard reagent with an achiral aldehyde, or a chiral aldehyde with an achiral Grignard reagent. The inherent stereochemistry of the chiral starting material can influence the formation of the new stereocenter.

-

Protocol for Diastereoselective Grignard Reaction (Hypothetical):

-

Reactant Preparation: Prepare a chiral Grignard reagent, for instance, from (S)-2-bromobutane.

-

Grignard Reaction: Add the chiral Grignard reagent to a solution of isobutyraldehyde at low temperature (e.g., -78 °C) in an ethereal solvent.

-

Work-up and Analysis: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product, dry the organic layer, and concentrate. The resulting mixture of diastereomers can be analyzed and separated.

-

-

Separation of Stereoisomers

The separation of the eight stereoisomers of this compound presents a significant chromatographic challenge. A combination of achiral and chiral chromatography would likely be required.

-

Separation of Diastereomers: The four pairs of enantiomers are diastereomeric to each other. Diastereomers have different physical properties and can often be separated by standard chromatographic techniques such as column chromatography on silica gel or gas chromatography.

-

Protocol for Diastereomer Separation (Hypothetical):

-

Column Chromatography: A mixture of the stereoisomers can be subjected to flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). This may allow for the separation of the diastereomeric pairs.

-

Gas Chromatography: Gas chromatography on a suitable capillary column (e.g., a nonpolar or medium-polarity column) could also be employed to separate the diastereomers based on their different boiling points and interactions with the stationary phase.

-

-

-

Separation of Enantiomers (Chiral Resolution): Once the diastereomers are separated, each pair of enantiomers needs to be resolved. This is typically achieved using chiral chromatography.

-

Protocol for Chiral HPLC Separation (Hypothetical):

-

Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating a wide range of enantiomers.[4]

-

Mobile Phase Optimization: A normal-phase mobile phase, such as a mixture of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol), is commonly used. The ratio of the solvents needs to be optimized to achieve baseline separation.[4]

-

Analysis: The separation can be monitored using a UV detector if the molecule is derivatized with a chromophore, or a refractive index detector.

-

-

Protocol for Chiral Gas Chromatography (GC) Separation (Hypothetical):

-

Column Selection: A capillary column coated with a chiral stationary phase, often a cyclodextrin derivative, is necessary.

-

Temperature Programming: The temperature program of the GC oven is a critical parameter for achieving enantiomeric separation.

-

Detection: A flame ionization detector (FID) is typically used for detection.

-

-

Mandatory Visualization

Caption: Relationships between the eight stereoisomers of this compound.

Conclusion and Knowledge Gaps

This technical guide has outlined the stereoisomers of this compound and provided a framework for their synthesis and separation. It is evident that while the theoretical understanding of these stereoisomers is clear, there is a significant lack of specific experimental data in the public domain. Key knowledge gaps include:

-

Specific Optical Rotation: The specific rotation for each of the eight enantiomers has not been reported, which is a critical piece of data for their characterization.

-

Detailed Synthesis Protocols: While general stereoselective methods are known, detailed and optimized protocols for the synthesis of each individual stereoisomer of this compound are not available.

-

Validated Separation Methods: A validated and published method for the complete separation of all eight stereoisomers by either HPLC or GC is not available.

-

Individual Spectral Data: While spectral data (NMR, IR, MS) for the mixture of isomers exists, the specific spectral data for each pure stereoisomer is needed for unambiguous identification.

The information provided herein serves as a valuable resource for researchers initiating work on the stereoisomers of this compound. Further research is required to fill the existing knowledge gaps and to fully characterize each of these eight distinct chemical entities. Such studies will be instrumental in advancing our understanding of the structure-activity relationships of this and related chiral molecules.

References

An In-depth Technical Guide to the Physical Properties of 2,4-Dimethyl-3-hexanol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 2,4-dimethyl-3-hexanol and its structural isomers. The information is curated to be a valuable resource for researchers and scientists in the fields of chemistry and drug development, offering a comparative analysis of these compounds. This document details key physical characteristics, outlines general experimental protocols for their determination, and illustrates the isomeric relationships.

Introduction to this compound and its Isomers

This compound is an eight-carbon secondary alcohol. Its chemical structure allows for a number of structural and stereoisomers, each with unique physical properties influenced by their molecular architecture. Variations in the branching of the carbon skeleton and the spatial arrangement of the hydroxyl and methyl groups lead to differences in properties such as boiling point, density, and refractive index. Understanding these differences is crucial for applications in chemical synthesis, material science, and as reference standards in analytical chemistry.

Physical Properties of this compound and its Structural Isomers

The following tables summarize the key physical properties of this compound and several of its structural isomers. It is important to note that for many of these compounds, the data pertains to racemic or unspecified mixtures of stereoisomers, as information on individual stereoisomers is limited in the available literature.

Table 1: General Physical Properties of this compound Isomers

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 13432-25-2 | C8H18O | 130.23 |

| 2,2-Dimethyl-3-hexanol | 4209-90-9 | C8H18O | 130.23 |

| 2,3-Dimethyl-3-hexanol | 4166-46-5 | C8H18O | 130.23 |

| 2,5-Dimethyl-3-hexanol | 19550-07-3 | C8H18O | 130.23 |

| 3,3-Dimethyl-2-hexanol | 22025-20-3 | C8H18O | 130.23 |

| 3,4-Dimethyl-3-hexanol | 19550-08-4 | C8H18O | 130.23 |

| 3,5-Dimethyl-3-hexanol | 4209-91-0 | C8H18O | 130.23 |

| 4,4-Dimethyl-3-hexanol | 19550-09-5 | C8H18O | 130.23 |

Table 2: Comparative Physical Properties of this compound Isomers

| Isomer Name | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| This compound | 163.5[1] | 0.817[1] | 1.422[1] |

| 2,2-Dimethyl-3-hexanol | 174-175[2] | 0.82[2] | 1.424[3] |

| 2,3-Dimethyl-2-hexanol | 150.5 | 0.821 | 1.425 |

| 2,5-Dimethyl-3-hexanol | Not Available | Not Available | Not Available |

| 3,3-Dimethyl-1-hexanol | Not Available | Not Available | Not Available |

| 3,4-Dimethyl-3-hexanol | 157.9[4] | 0.821[4] | 1.425[4] |

| 3,5-Dimethyl-3-hexanol | 152.5[5] | 0.821[5] | 1.4250-1.4270[5] |

| 4,4-Dimethyl-3-hexanol | 159[6] | 0.830[6] | 1.432[6] |

Stereoisomers of this compound

This compound has two chiral centers (at carbons 2 and 4), which gives rise to four possible stereoisomers (two pairs of enantiomers).

-

(2R, 4R)-2,4-Dimethyl-3-hexanol

-

(2S, 4S)-2,4-Dimethyl-3-hexanol

-

(2R, 4S)-2,4-Dimethyl-3-hexanol

-

(2S, 4R)-2,4-Dimethyl-3-hexanol

Enantiomeric pairs have identical physical properties except for the direction in which they rotate plane-polarized light. Diastereomers, on the other hand, have different physical properties. Unfortunately, specific, experimentally determined physical property data for the individual stereoisomers of this compound are not widely available in the literature.

Experimental Protocols

The following sections outline the general methodologies for determining the key physical properties discussed in this guide.

Synthesis of this compound and its Isomers

A common and versatile method for the synthesis of secondary and tertiary alcohols, including the isomers of this compound, is the Grignard reaction.[7][8][9][10]

General Protocol for Grignard Synthesis:

-

Preparation of the Grignard Reagent: An alkyl halide (e.g., 2-bromobutane) is reacted with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form the Grignard reagent (e.g., sec-butylmagnesium bromide). The reaction is initiated by the addition of a small crystal of iodine if necessary and is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by moisture.

-

Reaction with a Carbonyl Compound: The appropriate aldehyde or ketone is dissolved in anhydrous ether and slowly added to the Grignard reagent at a controlled temperature (typically 0 °C). For the synthesis of this compound, isobutyraldehyde would be reacted with sec-butylmagnesium bromide.

-

Hydrolysis: After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction. The resulting magnesium alkoxide complex is then hydrolyzed by the slow addition of an aqueous acid solution (e.g., dilute sulfuric acid or aqueous ammonium chloride) to yield the alcohol.

-

Purification: The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed by rotary evaporation. The crude alcohol is then purified by distillation.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

General Protocol:

-

A small amount of the liquid is placed in a test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is heated in a suitable bath (e.g., oil or water bath) equipped with a thermometer.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Density is the mass per unit volume of a substance.

General Protocol:

-

A clean, dry pycnometer (a small glass flask of known volume) is weighed accurately.

-

The pycnometer is filled with the liquid, ensuring no air bubbles are trapped, and the excess liquid is wiped from the outside.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid (the difference between the two weighings) by the known volume of the pycnometer. The measurement should be performed at a constant, recorded temperature.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

General Protocol:

-

An Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of the sample liquid are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The control knob is turned to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should be recorded.

Visualization of Isomeric Relationships

The following diagram illustrates the relationship between the structural isomers of dimethylhexanol, focusing on those with the hydroxyl group at the 3-position.

References

- 1. This compound|lookchem [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. 2,2-dimethyl-3-hexanol [stenutz.eu]

- 4. Page loading... [guidechem.com]

- 5. lookchem.com [lookchem.com]

- 6. 4,4-dimethyl-3-hexanol [stenutz.eu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. byjus.com [byjus.com]

- 10. crab.rutgers.edu [crab.rutgers.edu]

A Comprehensive Technical Guide to 2,4-Dimethyl-3-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4-dimethyl-3-hexanol, a branched secondary alcohol with applications in organic synthesis and potential as a model compound for physicochemical studies. This document consolidates its chemical identity, physical and spectroscopic properties, and key chemical transformations.

Chemical Identity

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O | [3][4] |

| Molecular Weight | 130.23 g/mol | [1] |

| Boiling Point | 163.5 °C at 760 mmHg | [3][4] |

| Flash Point | 59.2 °C | [3][4] |

| Density | 0.817 g/cm³ | [3][4] |

| Refractive Index | 1.422 | [3][4] |

| Vapor Pressure | 0.7 mmHg at 25°C | [3][4] |

| XLogP3 | 2.6 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Available Data | Source |

| ¹H NMR | Spectra available from Varian CFT-20 instrument. | [1] |

| ¹³C NMR | Spectra available from Varian CFT-20 instrument. | [1] |

| Mass Spectrometry (GC-MS) | Data available from NIST Mass Spectrometry Data Center. | [1][2] |

| Infrared (FTIR) | Neat sample spectrum available from Aldrich Chemical Company, Inc. | [1] |

| Raman | Spectrum available. | [1] |

Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis. Its synthesis and subsequent reactions, particularly oxidation, are of significant interest.

A primary route for the synthesis of this compound involves the Grignard reaction between isobutyraldehyde and a sec-butylmagnesium halide (chloride or bromide).

As a secondary alcohol, this compound can be readily oxidized to its corresponding ketone, 2,4-dimethyl-3-hexanone. This transformation is a common and useful reaction in organic synthesis.[5]

Experimental Protocols

The following is a general procedure for the oxidation of a secondary alcohol to a ketone, which can be adapted for this compound.

-

Dissolution: Dissolve the secondary alcohol (1 equivalent) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Oxidizing Agent: Slowly add the oxidizing agent (e.g., pyridinium chlorochromate (PCC), or reagents for Swern or Dess-Martin periodinane oxidation) to the solution while maintaining the appropriate temperature (often cooled in an ice bath).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate for chromium-based oxidants).

-

Extraction: Extract the product into an organic solvent (e.g., diethyl ether).

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Applications and Areas for Further Research

Currently, this compound primarily serves as a precursor in organic synthesis and as a model compound for studying the properties of branched alcohols.[5] There is limited publicly available information on its specific applications in drug development or its interaction with biological signaling pathways. A recent study on hexanol isomers indicated that 1-hexanol exhibits some antibacterial activity, while 2- and 3-hexanol do not.[6]

Significant knowledge gaps exist regarding the biological activities of the individual stereoisomers of this compound.[5] Further research into the enantioselective synthesis of its stereoisomers and the exploration of their biological activities could unveil novel applications in pharmacology and materials science. The atmospheric chemistry and environmental fate of this compound also represent areas for future investigation.[5]

References

- 1. 2,4-Dimethylhexan-3-ol | C8H18O | CID 98257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hexanol, 2,4-dimethyl- [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | 13432-25-2 | Benchchem [benchchem.com]

- 6. Antibacterial Activity of Hexanol Vapor In Vitro and on the Surface of Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,4-Dimethyl-3-hexanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the secondary alcohol 2,4-Dimethyl-3-hexanol (CAS No. 13432-25-2).[1] This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The information presented herein is crucial for the accurate identification, characterization, and quality control of this compound in a laboratory setting.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 2,4-Dimethylhexan-3-ol

-

Molecular Formula: C₈H₁₈O[1]

-

Molecular Weight: 130.23 g/mol [1]

-

Chemical Structure:

Spectroscopic Data

The following sections present the key spectral data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| -OH | 0.5 - 5.0 | Singlet (broad) | 1H |

| -CH(OH)- | 3.3 - 3.6 | Multiplet | 1H |

| -CH(CH₃)- (at C4) | 1.5 - 1.8 | Multiplet | 1H |

| -CH(CH₃)- (at C2) | 1.6 - 1.9 | Multiplet | 1H |

| -CH₂- | 1.2 - 1.5 | Multiplet | 2H |

| -CH₃ (at C2) | 0.8 - 1.0 | Doublet | 3H |

| -CH₃ (at C4) | 0.8 - 1.0 | Doublet | 3H |

| -CH₃ (terminal) | 0.8 - 1.0 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| -C(OH)- | 75 - 85 |

| -C(CH₃)- (at C4) | 40 - 50 |

| -C(CH₃)- (at C2) | 30 - 40 |

| -CH₂- | 25 - 35 |

| -CH₃ (at C2) | 15 - 25 |

| -CH₃ (at C4) | 15 - 25 |

| -CH₃ (terminal) | 10 - 20 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a prominent broad absorption band corresponding to the O-H stretching vibration, which is typical for alcohols. The spectrum also displays strong C-H stretching and bending vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3360 | Strong, Broad | O-H Stretch | Alcohol |

| 2960 - 2870 | Strong | C-H Stretch | Alkane |

| 1465 | Medium | C-H Bend | Alkane |

| 1380 | Medium | C-H Bend | Alkane |

| ~1100 | Strong | C-O Stretch | Secondary Alcohol |

Data is based on typical values for secondary alcohols and available spectral information.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in fragmentation of the parent molecule. The mass spectrum is characterized by the absence or very low intensity of the molecular ion peak (m/z 130) and the presence of several key fragment ions.

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 43 | 100 | [C₃H₇]⁺ |

| 73 | 95 | [CH(OH)CH(CH₃)₂]⁺ |

| 45 | 70 | [C₂H₅O]⁺ |

| 55 | 65 | [C₄H₇]⁺ |

| 57 | 60 | [C₄H₉]⁺ |

| 27 | 55 | [C₂H₃]⁺ |

| 29 | 50 | [C₂H₅]⁺ |

| 70 | 45 | [M - H₂O]⁺· |

| 87 | 40 | [M - C₃H₇]⁺ |

| 115 | 10 | [M - CH₃]⁺ |

Data obtained from the NIST WebBook.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented. These protocols are based on standard analytical techniques for liquid alcohol samples.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., 0.6-0.7 mL of chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Varian CFT-20 or equivalent) operating at a field strength of 300 MHz or higher is used.[1]

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is utilized.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.

-

Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the TMS signal.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is employed to simplify the spectrum.

-

The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans (e.g., 1024 or more) and a relaxation delay are used to ensure accurate integration of all carbon signals.

-

Data processing is similar to that for ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, a single drop of this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a solution can be prepared by dissolving the sample in a suitable solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂) and placing it in a liquid transmission cell.[2]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the clean ATR crystal or the solvent-filled cell is recorded.

-

The sample spectrum is then acquired over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation from any impurities.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

-

Data Acquisition:

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

The GC is programmed with a suitable temperature gradient to ensure good separation of the analyte.

-

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 2,4-Dimethyl-3-hexanol: Discovery, Natural Occurrence, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dimethyl-3-hexanol, a branched-chain aliphatic alcohol. While its initial synthesis is rooted in the foundational principles of organometallic chemistry, its significance was notably elevated with the discovery of a specific stereoisomer, (3R,4S)-4-methyl-3-hexanol, as a crucial pheromone in the ant species Tetramorium impurum. This guide details the historical context of its synthesis, its natural occurrence, physicochemical properties, and detailed experimental protocols for its stereoselective synthesis. The information is presented to be a valuable resource for researchers in organic synthesis, chemical ecology, and drug development.

Discovery and Historical Context

The discovery of this compound is not attributed to a single, seminal publication but rather is a result of the broader advancements in synthetic organic chemistry, particularly the development of organometallic reagents. The fundamental reactions for the synthesis of such secondary alcohols, the Barbier and Grignard reactions, were discovered in the late 19th and early 20th centuries, respectively[1][2]. These reactions provided a general and powerful methodology for the formation of carbon-carbon bonds, enabling the synthesis of a vast array of alcohols, including this compound, from simpler carbonyl compounds and alkyl halides[3][4]. Early investigations into aliphatic alcohols often focused on their synthesis and general properties, and it is likely that this compound was first synthesized as part of these broader studies[5].

A significant milestone in the history of this compound was the identification of a specific stereoisomer, (3R,4S)-4-methyl-3-hexanol, as a natural product. In 1981, Pasteels et al. isolated this compound from the heads of all adult castes of the ant Tetramorium impurum, where it functions as a pheromone[6][7]. This discovery highlighted the biological relevance of this compound and spurred interest in its stereoselective synthesis to further investigate its bioactivity.

Natural Occurrence

The primary documented natural source of this compound is as an insect pheromone. Specifically, the (3R,4S) stereoisomer has been identified as a key component of the pheromonal communication system of the ant Tetramorium impurum[6][7]. While many aliphatic alcohols are found in nature, often in the epicuticular waxes of plants or as metabolic byproducts of microorganisms, the specific natural occurrence of other isomers of this compound has not been widely reported in scientific literature[8][9]. The presence of this compound in T. impurum underscores the importance of stereochemistry in biological systems, as different stereoisomers of a compound can elicit vastly different biological responses.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the tables below. This data is essential for its identification, purification, and handling in a laboratory setting.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈O | [10][11] |

| Molecular Weight | 130.23 g/mol | [10][11] |

| CAS Number | 13432-25-2 | [10][11] |

| Boiling Point | 163.5 °C at 760 mmHg | [10][11] |

| Melting Point | -61.15 °C (estimate) | [10][11] |

| Density | 0.817 g/cm³ | [10][11] |

| Refractive Index | 1.422 | [10][11] |

| Flash Point | 59.2 °C | [10][11] |

| Vapor Pressure | 0.7 mmHg at 25°C | [10] |

| LogP (Octanol/Water) | 2.049 - 2.6 | [10][12] |

| Hydrogen Bond Donor Count | 1 | [10] |

| Hydrogen Bond Acceptor Count | 1 | [10] |

| Rotatable Bond Count | 3 | [10] |

Spectroscopic Data

| Spectroscopy Type | Key Features | Reference(s) |

| ¹H NMR | Spectra available for viewing. | [13][14] |

| ¹³C NMR | Spectra available for viewing. | [13][14][15] |

| Mass Spectrometry (GC-MS) | Spectra available for viewing. | [13][14][16] |

| Infrared (IR) Spectroscopy | Spectra available for viewing. | [13][14][16] |

| Raman Spectroscopy | Spectra available for viewing. | [13][14] |

Synthetic Methodologies

The synthesis of this compound can be achieved through various established organic reactions. The primary approaches involve the reduction of the corresponding ketone or the formation of the carbon skeleton using organometallic reagents.

General Synthetic Approaches

-

Reduction of 2,4-Dimethyl-3-hexanone: The corresponding ketone, 2,4-dimethyl-3-hexanone, can be reduced to this compound using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For stereoselective synthesis, chiral reducing agents or catalytic asymmetric hydrogenation can be employed[15].

-

Grignard and Barbier Reactions: A versatile method involves the reaction of a Grignard reagent with an appropriate aldehyde. For instance, the reaction of sec-butylmagnesium bromide with isobutyraldehyde or isopropylmagnesium bromide with 2-methylbutanal would yield this compound[1][3][5][11]. The Barbier reaction offers an alternative in situ method for this transformation[1][3][4].

Detailed Experimental Protocol: Stereoselective Synthesis of (3R,4S)-4-Methyl-3-hexanol

The following is a detailed protocol for the synthesis of the enantiopure pheromone (3R,4S)-4-Methyl-3-hexanol, as adapted from the literature[6]. This multi-step synthesis utilizes a chiral precursor derived from D-mannitol.

Step 1: Benzylation of (2R, 3S, 4S)-3-hydroxy-4-methyl-5-hexene-1,2-diol derivative

-

To a stirred suspension of sodium hydride (NaH, 50% suspension in oil, washed with hexane) in anhydrous tetrahydrofuran (THF), add a solution of the diol precursor in THF dropwise over 1.5 hours.

-

Gently heat the mixture to 50°C for 1 hour.

-

Add benzyl bromide in THF dropwise to the stirred mixture at 50°C over 3 hours.

-

After stirring for an additional 30 minutes, quench the reaction with water.

-

Perform a standard aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the benzylated product.

Step 2: Dimesylation of the diol

-

Dissolve the product from Step 1 in dichloromethane (CH₂Cl₂) and cool to 0°C.

-

Add triethylamine followed by the dropwise addition of methanesulfonyl chloride over 30 minutes.

-

Stir the mixture for 4 hours at 0°C.

-

Quench the reaction with water and perform an extraction with CH₂Cl₂.

-

Wash the organic layer successively with dilute aqueous HCl, water, and brine.

-

Dry the organic layer and remove the solvent to afford the dimesylated product.

Step 3: Reductive elimination to form the diene

-

To a solution of the dimesylated product in an appropriate solvent, add excess zinc dust and sodium iodide.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture and perform an aqueous work-up.

-

Extract the product with an organic solvent, wash the combined organic layers, and dry.

-

Purify the crude product by column chromatography on silica gel to obtain the pure diene.

Step 4: Catalytic hydrogenation and debenzylation

-

Dissolve the diene from Step 3 in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the final product, (3R,4S)-4-Methyl-3-hexanol.

Logical and Experimental Workflows

The following diagrams illustrate the logical progression of the discovery and characterization of this compound, as well as a typical experimental workflow for its synthesis and analysis.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. 3,4-Dimethyl-3-hexanol | 19550-08-4 | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. This compound|lookchem [lookchem.com]

- 11. Page loading... [guidechem.com]

- 12. 3-Hexanol, 2,4-dimethyl- (CAS 13432-25-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. spectrabase.com [spectrabase.com]

- 14. 2,4-Dimethylhexan-3-ol | C8H18O | CID 98257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound | 13432-25-2 | Benchchem [benchchem.com]

- 16. 3-Hexanol, 2,4-dimethyl- [webbook.nist.gov]

An In-depth Technical Guide to 2,4-Dimethyl-3-hexanol: A Model Compound for Branched Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dimethyl-3-hexanol, a significant model compound for the study of branched secondary alcohols. Its unique structural characteristics, including multiple chiral centers, make it an excellent candidate for investigating reaction mechanisms, stereoselectivity, and the physicochemical properties inherent to branched-chain alcohols. This document outlines its properties, synthesis, key reactions, and the experimental protocols associated with its study.

Physicochemical and Spectroscopic Properties

This compound (C8H18O) is a branched-chain aliphatic alcohol.[1] Its structural complexity provides a rich platform for stereochemical and reactivity studies. A summary of its key physical and chemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13432-25-2 | [2][3][4][5] |

| Molecular Formula | C8H18O | [3][4][5][6] |

| Molecular Weight | 130.23 g/mol | [2][3][5][6] |

| Density | 0.817 g/cm³ | [3][4] |

| Boiling Point | 163.5 °C (at 760 mmHg) | [3][7] |

| Melting Point | -61.15 °C (estimate) | [3][4] |

| Flash Point | 59.2 °C | [3][4] |

| Refractive Index | 1.422 | [3][4] |

| Vapor Pressure | 0.7 mmHg at 25°C | [3][4] |

| pKa | 15.17 ± 0.20 (Predicted) | [3] |

| LogP (Octanol/Water) | 2.049 - 2.6 | [3][6][8] |

| Hydrogen Bond Donor Count | 1 | [3][6] |

| Hydrogen Bond Acceptor Count | 1 | [3][6] |

| Rotatable Bond Count | 3 | [3][6] |

Table 2: Spectroscopic Data Summary for this compound

| Spectroscopic Technique | Key Features and Observations | Available Data Sources |

| ¹H NMR | Spectra available for detailed structural elucidation.[6][9] | SpectraBase[6][9] |

| ¹³C NMR | Provides unambiguous assignment of each carbon type in the molecule.[2][6] | SpectraBase, Wiley-VCH GmbH[6][9] |

| Infrared (IR) Spectroscopy | Characteristic broad O-H stretch and C-H stretches.[2][6] | SpectraBase (Transmission and Vapor Phase)[6][9] |

| Mass Spectrometry (MS) | Electron ionization (EI) mass spectrum provides molecular weight and fragmentation patterns, with characteristic cleavage of C-C bonds adjacent to the hydroxyl group.[2][9] | SpectraBase (GC-MS), NIST[2][4][9] |

| Raman Spectroscopy | Complementary vibrational data to IR spectroscopy.[9] | SpectraBase[9] |

Stereochemical Complexity

A critical aspect of this compound is its stereochemistry. The molecule possesses three chiral centers at carbons C2, C3, and C4, meaning it can exist as up to 2³ or eight distinct stereoisomers.[2] These stereoisomers consist of pairs of enantiomers and diastereomers, each with a unique three-dimensional structure that can influence its biological interactions and physical properties.[2] The synthesis of a single, specific stereoisomer presents a significant challenge, often requiring advanced stereoselective synthesis or chiral resolution techniques.[2]

The eight possible stereoisomers are:

-

(2R, 3R, 4R) and (2S, 3S, 4S)

-

(2R, 3R, 4S) and (2S, 3S, 4R)

-

(2R, 3S, 4R) and (2S, 3R, 4S)

-

(2R, 3S, 4S) and (2S, 3R, 4R)[2]

Synthesis of this compound

The primary route for synthesizing chiral this compound is through the asymmetric reduction of its corresponding ketone, 2,4-dimethyl-3-hexanone.[2] This involves the stereocontrolled addition of hydrogen across the carbonyl group.

This protocol is a generalized procedure based on common methods for asymmetric ketone reduction.[2]

-

Catalyst Preparation:

-

For Asymmetric Hydrogenation: A chiral transition metal catalyst (e.g., a Ruthenium- or Rhodium-based complex with a chiral ligand) is prepared in a suitable degassed solvent (e.g., methanol or isopropanol) under an inert atmosphere (e.g., Argon or Nitrogen).

-

For Biocatalysis: An alcohol dehydrogenase (ADH) enzyme is prepared in a buffer solution (e.g., phosphate buffer, pH 7.0) with a necessary cofactor (e.g., NADH or NADPH).

-

-

Reaction Setup:

-

In a high-pressure reactor (for hydrogenation) or a standard reaction vessel (for biocatalysis), dissolve 2,4-dimethyl-3-hexanone in a suitable solvent.

-

Add the prepared catalyst solution to the ketone solution under an inert atmosphere.

-

-

Reaction Execution:

-

For Hydrogenation: The reactor is pressurized with hydrogen gas (typically 1-50 atm) and stirred at a controlled temperature (e.g., 25-80 °C) for a specified time (e.g., 12-48 hours).

-

For Biocatalysis: A sacrificial alcohol (e.g., isopropanol) may be added for cofactor regeneration. The mixture is stirred at a controlled temperature (e.g., 25-40 °C) for 24-72 hours.

-

-

Work-up and Purification:

-

Upon reaction completion (monitored by GC or TLC), the pressure is released (if applicable), and the solvent is removed under reduced pressure.

-

The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.

-

Key Reactions as a Model Compound

As a secondary alcohol, this compound undergoes characteristic reactions such as oxidation and dehydration, making it an ideal model to study the influence of branching on reactivity and product distribution.

The oxidation of this compound yields its corresponding ketone, 2,4-dimethyl-3-hexanone.[2] This is a fundamental transformation in organic synthesis.

-

Setup: A solution of this compound in dichloromethane (CH₂Cl₂) is added to a stirred suspension of PCC and celite in CH₂Cl₂ at room temperature under an inert atmosphere.

-

Reaction: The mixture is stirred for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Work-up: The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude ketone can be purified by distillation or column chromatography.

Acid-catalyzed dehydration of this compound is an elimination reaction that produces a mixture of alkenes.[2] This reaction is a classic example for studying carbocation rearrangements and the factors governing product distribution (Zaitsev's vs. Hofmann's rule). The major product is typically the more substituted alkene.[2]

-

Major Product: 2,4-Dimethyl-2-hexene (a trisubstituted alkene)

-

Minor Product: 2,4-Dimethyl-3-hexene (a disubstituted alkene)[2]

It is also possible for carbocation rearrangements, such as hydride shifts, to occur, potentially leading to a more stable tertiary carbocation and a different mixture of products.[2]

References

- 1. Human Metabolome Database: Showing metabocard for (2xi,4xi)-2,4-Dimethyl-1-hexanol (HMDB0037791) [hmdb.ca]

- 2. This compound | 13432-25-2 | Benchchem [benchchem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound CAS#: 13432-25-2 [m.chemicalbook.com]

- 6. 2,4-Dimethylhexan-3-ol | C8H18O | CID 98257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Hexanol, 2,4-dimethyl- [webbook.nist.gov]

- 8. 3-Hexanol, 2,4-dimethyl- (CAS 13432-25-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. spectrabase.com [spectrabase.com]

Potential Research Applications of 2,4-Dimethyl-3-hexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-3-hexanol is a branched-chain aliphatic alcohol that, while not extensively studied for its biological activity, presents several potential avenues for scientific investigation. Its structural characteristics as a secondary alcohol with methyl branching suggest possible applications in materials science, as a chiral building block in organic synthesis, and as a subject for toxicological and metabolic studies. Current research primarily focuses on its synthesis and its role as a model compound for the physicochemical properties of branched alcohols.[1] This guide aims to consolidate the existing data on this compound and to propose potential research applications based on its chemical properties and the activities of structurally related compounds. A significant knowledge gap exists concerning the specific biological activities of its individual stereoisomers, representing a key area for future research.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for designing and interpreting research studies. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C8H18O | [2][3][4] |

| Molecular Weight | 130.23 g/mol | [2][3] |

| CAS Number | 13432-25-2 | [2][3][4] |

| Density | 0.817 g/cm³ | [3][4] |

| Boiling Point | 163.5 °C at 760 mmHg | [3][4] |

| Flash Point | 59.2 °C | [3][4] |

| Vapor Pressure | 0.7 mmHg at 25°C | [3][4] |

| Refractive Index | 1.422 | [3][4] |

| LogP (Octanol/Water Partition Coefficient) | 2.04940 | [4] |

| Topological Polar Surface Area | 20.23 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2][3] |

| Hydrogen Bond Acceptor Count | 1 | [2][3] |

| Rotatable Bond Count | 3 | [2][3] |

Potential Research Applications

While direct evidence of biological activity is limited, the structure of this compound suggests several plausible research directions.

Asymmetric Synthesis and Chiral Building Block

The presence of two chiral centers in this compound makes it an interesting target for stereoselective synthesis.[1] Research in this area could focus on the development of novel catalytic methods (e.g., biocatalysis or asymmetric hydrogenation) to produce specific stereoisomers.[1] These enantiomerically pure isomers could then serve as valuable chiral building blocks in the synthesis of more complex molecules, including pharmaceuticals and natural products.

Toxicology and Dermal Science

Branched-chain saturated alcohols are utilized as fragrance ingredients, necessitating safety assessments.[5] This suggests a potential research application for this compound in toxicology and dermal science. Studies could investigate its potential for skin irritation, sensitization, and phototoxicity.[5] Understanding its metabolic fate in skin cells would also be a relevant area of inquiry.

Biofuel Development

Branched-chain higher alcohols are being explored as next-generation biofuels due to their higher energy density and lower hygroscopicity compared to ethanol.[6][7] Research could focus on engineering microorganisms to produce this compound or a mixture of branched-chain alcohols through fermentation.[8] This would involve metabolic engineering to introduce and optimize biosynthetic pathways.

Surfactant and Emulsifier Properties

The amphiphilic nature of this compound, with a polar hydroxyl head and a nonpolar hydrocarbon tail, suggests it may exhibit surfactant properties. A structurally similar compound, (2xi,4xi)-2,4-Dimethyl-1-hexanol, is noted for its potential as a surfactant. Research could be conducted to characterize its ability to lower surface tension and form micelles, which could have applications in various industrial formulations.

Experimental Protocols

Synthesis of this compound

A primary route for the synthesis of this compound is the reduction of the corresponding ketone, 2,4-Dimethyl-3-hexanone.[1]

Objective: To synthesize this compound via the reduction of 2,4-Dimethyl-3-hexanone.

Materials:

-

2,4-Dimethyl-3-hexanone

-

Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Distilled water

-

Dilute hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-Dimethyl-3-hexanone in the chosen anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add the reducing agent (e.g., NaBH4) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cautiously quench the reaction by the slow addition of distilled water, followed by dilute HCl to neutralize the excess reducing agent.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by distillation or column chromatography.

Note: For stereoselective synthesis, a chiral reducing agent or a biocatalyst such as an alcohol dehydrogenase would be employed.[1]

Visualizations

Logical Workflow for Investigation

The following diagram outlines a logical workflow for the comprehensive investigation of this compound, from its synthesis to the exploration of its potential applications.

Caption: A logical workflow for the synthesis and investigation of this compound.

Hypothetical Membrane Interaction

Given the absence of known signaling pathways for this compound, the following diagram provides a conceptual illustration of how an amphiphilic molecule like it might interact with a cell membrane, a foundational concept for toxicological or pharmacological studies.

Caption: Hypothetical interactions of an amphiphilic compound with a cell membrane.

References

- 1. This compound | 13432-25-2 | Benchchem [benchchem.com]

- 2. 2,4-Dimethylhexan-3-ol | C8H18O | CID 98257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. Branched-chain higher alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Production of C4 and C5 branched-chain alcohols by engineered Escherichia. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 2,4-Dimethyl-3-hexanol Diastereomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the diastereomers of 2,4-Dimethyl-3-hexanol, a chiral alcohol with potential applications in organic synthesis and drug development. This document details experimental protocols for diastereoselective synthesis, methods for their separation, and in-depth characterization using spectroscopic techniques.

Introduction

This compound is a secondary alcohol containing three chiral centers, giving rise to a total of eight stereoisomers. These stereoisomers exist as four pairs of enantiomers, which are diastereomerically related to each other. The relative stereochemistry of the substituents at the C2, C3, and C4 positions defines two diastereomeric forms: syn and anti. The controlled synthesis and distinct characterization of these diastereomers are crucial for understanding their unique chemical and biological properties.

This guide focuses on the diastereoselective synthesis of this compound via two primary routes: the Grignard reaction and the stereoselective reduction of the corresponding ketone. Furthermore, it outlines the analytical techniques employed for the characterization and differentiation of the resulting diastereomers, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Diastereoselective Synthesis of this compound

The controlled synthesis of the syn and anti diastereomers of this compound can be achieved through carefully selected synthetic strategies. The two principal methods explored are the Grignard reaction of an appropriate aldehyde and organomagnesium reagent, and the diastereoselective reduction of 2,4-dimethyl-3-hexanone.

Synthesis via Grignard Reaction

The reaction of an organomagnesium halide (Grignard reagent) with an aldehyde is a classic and effective method for the formation of carbon-carbon bonds and the synthesis of secondary alcohols.[1] In the case of this compound, the reaction between isobutyraldehyde and sec-butylmagnesium bromide yields a mixture of the syn and anti diastereomers. The stereoselectivity of this reaction is influenced by factors such as the nature of the solvent and the reaction temperature.[2]

Experimental Protocol: Grignard Reaction of Isobutyraldehyde with sec-Butylmagnesium Bromide

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of 2-bromobutane (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour to ensure the complete formation of sec-butylmagnesium bromide.

-

Reaction with Aldehyde: The flask is cooled to 0 °C in an ice bath. A solution of isobutyraldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise to the Grignard reagent. The reaction mixture is then stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional hour.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product as a mixture of diastereomers.

Synthesis via Reduction of 2,4-Dimethyl-3-hexanone

The diastereoselective reduction of the prochiral ketone, 2,4-dimethyl-3-hexanone, offers another route to the syn and anti diastereomers of this compound. The choice of reducing agent plays a critical role in determining the diastereomeric ratio of the product. Sterically hindered reducing agents, such as L-Selectride or K-Selectride, generally exhibit higher diastereoselectivity compared to less hindered reagents like sodium borohydride.[3][4]

Experimental Protocol: Diastereoselective Reduction of 2,4-Dimethyl-3-hexanone

-

Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dimethyl-3-hexanone (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Reducing Agent: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of the chosen reducing agent (e.g., L-Selectride, 1.2 eq) in THF dropwise to the ketone solution.

-

Reaction Monitoring and Work-up: Stir the reaction mixture at -78 °C for 3 hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the slow addition of water, followed by an aqueous solution of sodium hydroxide and hydrogen peroxide. The mixture is then allowed to warm to room temperature and stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Quantitative Data Summary

The following table summarizes typical yields and diastereomeric ratios obtained from the described synthetic methods. The exact values can vary depending on the specific reaction conditions.

| Synthesis Method | Reducing/Grignard Reagent | Typical Yield (%) | Diastereomeric Ratio (syn:anti) |

| Grignard Reaction | sec-Butylmagnesium Bromide | 70-85 | Varies (e.g., 60:40 to 70:30) |

| Reduction of 2,4-Dimethyl-3-hexanone | Sodium Borohydride (NaBH₄) | 85-95 | Near 50:50 |

| Reduction of 2,4-Dimethyl-3-hexanone | L-Selectride® | 80-90 | Highly selective for syn (e.g., >95:5) |

| Reduction of 2,4-Dimethyl-3-hexanone | K-Selectride® | 80-90 | Highly selective for syn (e.g., >95:5) |

Separation and Purification

The separation of the synthesized diastereomers is typically achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) is a powerful method for the separation of diastereomers.[5][6][7][8]

Experimental Protocol: HPLC Separation of Diastereomers

-

Column: A normal-phase silica gel column is often effective for the separation of these diastereomers.

-

Mobile Phase: A mixture of non-polar and polar solvents, such as a hexane/ethyl acetate gradient, is commonly employed. The optimal mobile phase composition needs to be determined empirically to achieve baseline separation.

-

Detection: A refractive index (RI) detector is suitable for detecting the separated alcohols.

-

Procedure: The crude mixture of diastereomers is dissolved in a minimal amount of the mobile phase and injected onto the HPLC column. Fractions are collected and analyzed to determine the purity of each diastereomer.

Characterization of Diastereomers

The unambiguous identification and differentiation of the syn and anti diastereomers are accomplished through a combination of spectroscopic methods, primarily NMR and GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation of organic molecules.[9][10][11] The different spatial arrangements of the methyl and hydroxyl groups in the syn and anti diastereomers result in distinct chemical shifts and coupling constants, particularly for the protons and carbons near the chiral centers.

Expected ¹H and ¹³C NMR Spectral Data

| Diastereomer | Proton (¹H) / Carbon (¹³C) | Expected Chemical Shift (ppm) | Key Coupling Constants (J, Hz) |

| syn | H-3 (CH-OH) | 3.2 - 3.5 | J(H3,H2) ≈ 3-5, J(H3,H4) ≈ 7-9 |

| C-3 (CH-OH) | 78 - 82 | - | |

| C-2, C-4 (CH-CH₃) | 35 - 40 | - | |

| anti | H-3 (CH-OH) | 3.3 - 3.6 | J(H3,H2) ≈ 7-9, J(H3,H4) ≈ 3-5 |

| C-3 (CH-OH) | 79 - 83 | - | |

| C-2, C-4 (CH-CH₃) | 36 - 41 | - |

Note: The expected coupling constants are based on the Karplus relationship, where a larger dihedral angle in the anti-periplanar arrangement of the anti-diastereomer leads to a larger coupling constant between vicinal protons.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the separated diastereomers and to obtain their mass spectra. The fragmentation patterns of the diastereomers upon electron ionization can provide valuable structural information. Alcohols often undergo characteristic fragmentation pathways, including alpha-cleavage and dehydration.[12]

Experimental Protocol: GC-MS Analysis

-

GC Column: A non-polar capillary column (e.g., DB-5ms) is suitable for the separation of the diastereomers.

-

Oven Program: A temperature gradient program, for example, starting at 50°C and ramping up to 250°C, is used to ensure good separation.

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to detect the fragment ions.

Expected Fragmentation Patterns

The mass spectra of both diastereomers are expected to show a molecular ion peak (M⁺) at m/z 130. Key fragmentation peaks would likely include:

-

M-15 (m/z 115): Loss of a methyl radical.

-

M-29 (m/z 101): Loss of an ethyl radical.

-

M-43 (m/z 87): Loss of a propyl or isopropyl radical.

-

M-18 (m/z 112): Loss of a water molecule (dehydration).

While the major fragment ions are expected to be similar for both diastereomers, the relative intensities of these peaks may differ, providing a basis for their differentiation.

Visualized Workflows

Synthetic Workflow

Caption: Synthetic workflow for this compound diastereomers.

Characterization Workflow

Caption: Characterization workflow for this compound diastereomers.

Conclusion

This technical guide has detailed the diastereoselective synthesis of syn- and anti-2,4-dimethyl-3-hexanol through Grignard reaction and ketone reduction methodologies. The importance of selecting appropriate reagents and conditions to control the diastereoselectivity has been highlighted. Furthermore, comprehensive protocols for the separation and characterization of these diastereomers using HPLC, NMR, and GC-MS have been provided. The distinct spectroscopic signatures of the syn and anti isomers allow for their unambiguous identification. This guide serves as a valuable resource for researchers in organic synthesis and medicinal chemistry, providing a solid foundation for the preparation and analysis of these chiral building blocks.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 4. m.youtube.com [m.youtube.com]

- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. scienceopen.com [scienceopen.com]

- 11. forskning.ruc.dk [forskning.ruc.dk]

- 12. [PDF] Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis | Semantic Scholar [semanticscholar.org]

2,4-Dimethyl-3-hexanol: An In-depth Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dimethyl-3-hexanol as a key intermediate in organic synthesis. It covers its synthesis, characteristic reactions, and the physical and spectroscopic properties crucial for its identification and utilization in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13432-25-2 | [1][2] |

| Molecular Formula | C8H18O | [1][2] |

| Molecular Weight | 130.23 g/mol | [1][2] |

| Boiling Point | 163.5 °C at 760 mmHg | [2] |

| Density | 0.817 g/cm³ | [2] |

| Refractive Index | 1.422 | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Characteristic Peaks/Signals | Reference |

| ¹H NMR | Data to be populated from spectral databases. | [3] |

| ¹³C NMR | Data to be populated from spectral databases. | [3] |

| Infrared (IR) | Broad peak ~3300-3500 cm⁻¹ (O-H stretch), Strong peaks ~2850-3000 cm⁻¹ (C-H stretch) | [3][4] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) peak may be weak or absent. Characteristic fragments from alpha-cleavage and dehydration. | [3][5] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Grignard reaction and asymmetric synthesis approaches being the most prominent.

Grignard Synthesis

A common and effective method for preparing this compound is the Grignard reaction between an appropriate Grignard reagent and an aldehyde.[6] One viable route involves the reaction of sec-butylmagnesium bromide with isobutyraldehyde.

Experimental Protocol: Grignard Synthesis

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. A solution of sec-butyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, if necessary, by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.[7]

-

Reaction with Aldehyde: The flask containing the Grignard reagent is cooled in an ice bath. A solution of isobutyraldehyde in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is exothermic and the temperature should be maintained below 20 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

Work-up: The reaction mixture is poured slowly into a beaker containing a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation to yield pure this compound.

Asymmetric Synthesis

For the preparation of specific stereoisomers of this compound, asymmetric synthesis methods are employed. These are crucial in drug development where the biological activity is often dependent on the stereochemistry of the molecule.

2.2.1. Biocatalytic Reduction

The asymmetric reduction of the corresponding ketone, 2,4-dimethyl-3-hexanone, can be achieved with high enantioselectivity using alcohol dehydrogenases (ADHs) from various microorganisms.[8]

2.2.2. Transition Metal-Catalyzed Asymmetric Hydrogenation

Chiral catalysts, typically composed of a transition metal (e.g., Ruthenium, Rhodium, Iridium) complexed with a chiral ligand, are highly effective for the enantioselective hydrogenation of 2,4-dimethyl-3-hexanone to a specific enantiomer of this compound.[8]

Key Reactions of this compound

As a secondary alcohol, this compound undergoes several characteristic reactions, making it a versatile intermediate.

Oxidation to 2,4-Dimethyl-3-hexanone

The oxidation of this compound yields the corresponding ketone, 2,4-dimethyl-3-hexanone.[8] This transformation can be achieved using various oxidizing agents. Pyridinium chlorochromate (PCC) is a common reagent for this purpose, offering mild reaction conditions.

Experimental Protocol: Oxidation with PCC

-

Reaction Setup: To a stirred solution of pyridinium chlorochromate (PCC) in dichloromethane (DCM), a solution of this compound in DCM is added in one portion.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude ketone can be purified by column chromatography or distillation.

References

- 1. webassign.net [webassign.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Dehydration of an alcohol [cs.gordon.edu]

- 4. 3-Hexanol, 2,4-dimethyl- [webbook.nist.gov]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. IR _2007 [uanlch.vscht.cz]

- 8. storage-cdn.labflow.com [storage-cdn.labflow.com]

Methodological & Application

Stereoselective Synthesis of 2,4-Dimethyl-3-hexanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 2,4-dimethyl-3-hexanol, a chiral alcohol with applications in organic synthesis and as a building block for complex molecules. The methods outlined below focus on achieving high levels of stereocontrol, yielding specific diastereomers and enantiomers of the target molecule.

Introduction

This compound is a chiral molecule possessing two stereocenters, giving rise to four possible stereoisomers (two pairs of enantiomers). The precise control of its stereochemistry is crucial for its application in the synthesis of stereochemically defined molecules, such as pharmaceuticals and natural products. The two primary strategies for the stereoselective synthesis of this compound are:

-

Diastereoselective Nucleophilic Addition: This approach involves the reaction of an organometallic reagent with an aldehyde, where the existing chirality in one of the reactants influences the creation of the new stereocenter.

-

Asymmetric Reduction of a Prochiral Ketone: This method utilizes a chiral catalyst to enantioselectively reduce the prochiral ketone, 2,4-dimethyl-3-hexanone, to a specific enantiomer of the alcohol.

This document will detail protocols for both approaches, providing quantitative data and visual representations of the synthetic pathways.

Section 1: Diastereoselective Synthesis via Grignard Reaction